N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide

NNMT inhibition Biochemical Assay SAR

Generic NNMT inhibitors without verified potency data often cause experimental variability and wasted resources. This tetrahydroquinazoline bisubstrate inhibitor provides validated, moderate biochemical potency to serve as a reliable control or SAR benchmark. Key metrics: IC50 = 25 nM; Ki = 70 nM against human NNMT. Ideal for establishing baseline inhibition in methyltransferase panels, linker-geometry SAR, and selectivity profiling against high-potency leads (e.g., II559). Obtain a defined reference compound to anchor your assay window and reduce inter-experiment drift.

Molecular Formula C17H17F3N4O
Molecular Weight 350.345
CAS No. 1396863-09-4
Cat. No. B3011306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide
CAS1396863-09-4
Molecular FormulaC17H17F3N4O
Molecular Weight350.345
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CN=CC=C3)C(F)(F)F
InChIInChI=1S/C17H17F3N4O/c18-17(19,20)15-12-5-1-2-6-13(12)23-14(24-15)7-9-22-16(25)11-4-3-8-21-10-11/h3-4,8,10H,1-2,5-7,9H2,(H,22,25)
InChIKeyCDRBAHGPHUJBNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline for N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide (CAS 1396863-09-4)


N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide (CAS 1396863-09-4) is a synthetic small molecule belonging to the tetrahydroquinazoline class of nicotinamide N-methyltransferase (NNMT) bisubstrate inhibitors. It was developed as part of a structure-activity relationship (SAR) study aimed at creating cell-potent probes for metabolic disease research [1]. The compound is characterized by a 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline core linked via an ethyl spacer to a nicotinamide moiety. In a biochemical assay, it inhibits human NNMT with an IC50 of 25 nM [2], positioning it as a moderately potent inhibitor within its chemotype series. Its primary documented application is as a chemical probe for studying NNMT's role in cancer and metabolic disorders [1].

Risks of Substituting N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide with Other 'NNMT Inhibitors'


Selecting a generic 'NNMT inhibitor' for research without verifying compound-specific data can lead to significant experimental failure. The NNMT inhibitor class encompasses molecules with vastly different binding modes (bisubstrate vs. substrate-competitive vs. allosteric), potency ranges spanning over three orders of magnitude, and profoundly different cellular activity profiles [1]. For instance, within the same tetrahydroquinazoline series, an apparently minor structural modification can shift biochemical potency from low nanomolar to micromolar, and cellular potency may change even more dramatically due to differences in cell permeability [1]. The specific compound N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide occupies a distinct position in the structure-activity landscape, and its quantitative performance metrics, detailed below, cannot be extrapolated from other analogs.

Quantitative Differentiation Evidence for N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide


Biochemical NNMT Inhibitory Potency: A Mid-Range Inhibitor in a High-Potency Series

This compound demonstrates an IC50 of 25 nM in a fluorescence polarization (FP)-based competition assay for human NNMT [1]. This potency is significantly lower than the series' most potent leads, II559 (Ki = 1.2 nM) and II802 (Ki = 1.6 nM), but substantially higher than earlier-generation or less-optimized analogs which can exhibit IC50 values in the low micromolar range (e.g., 1.2 µM) [2]. The compound therefore serves as a valuable intermediate-potency probe for experiments where maximal target engagement is not desired or for use as a comparative tool.

NNMT inhibition Biochemical Assay SAR

Binding Affinity: A Second, Independent Measure Confirms Moderate Target Engagement

In an independent assay format, the compound exhibits a Ki of 70 nM for NNMT [1]. This binding affinity constant, derived from a different experimental principle than the IC50, provides a more direct measure of target engagement. It can be directly compared to the Ki values reported for the series' top inhibitors: II559 (Ki = 1.2 nM) and II399 (Ki = 5.9 nM) [2]. This places the compound's binding affinity roughly 58-fold weaker than the series' most potent representative.

Binding Affinity NNMT Ki

Cellular Activity Gap: A Critical Consideration for Cell-Based Studies

This compound's biochemical potency (IC50 25 nM) does not necessarily predict its cellular activity. In a cell-based assay measuring inhibition of MNA production in 769P cells, a close structural analog, II399 (Ki = 5.9 nM), showed a substantially right-shifted cellular IC50 of 2.0 µM [1]. This indicates a significant disconnect between biochemical and cellular inhibition for this chemotype, likely due to permeability or efflux. While direct cellular data for this specific compound is not publicly available, the class-level behavior suggests its cellular IC50 will be significantly higher than 25 nM, potentially in the high nanomolar to low micromolar range.

Cellular Potency MNA Production Cell Permeability

Selectivity Profile: An Uncharacterized but Differentiating Feature

The top inhibitors in this series, II559 and II802, were reported to display over 5000-fold selectivity for NNMT over closely related methyltransferases like PNMT, PRMT1, and G9a [1]. The selectivity profile for this specific compound has not been reported. This represents a significant data gap. Depending on the intended application, this uncharacterized selectivity could be an advantage (lower risk of off-target effects if it follows the series trend) or a liability (potential for off-target activity not seen with the more optimized leads). Procurement decisions must account for this uncertainty.

Selectivity Methyltransferases Off-target

Recommended Application Scenarios for N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide


Use as a Moderate-Potency Control in NNMT Biochemical Assays

Where experimental protocols require a control compound with moderate but reliable NNMT inhibition, the validated IC50 of 25 nM makes this compound a suitable choice. It can serve as a benchmark between high-potency leads (e.g., II559, Ki=1.2 nM) and weak or inactive controls in screening cascades [1]. Its defined Ki of 70 nM also allows for accurate competitive binding studies.

SAR Probe for Investigating Linker Length and Core Substitution Effects

This compound's structure—featuring an ethyl linker between the tetrahydroquinazoline core and the nicotinamide moiety—makes it a precise tool for probing the SAR around linker geometry and core substitution. Comparative studies with analogs featuring different linkers or core modifications (e.g., II399) can systematically map the chemical space determining bisubstrate inhibitor potency [1].

Cellular Target Engagement Studies Requiring In-House Validation

For researchers planning to investigate NNMT's role in cancer cell metabolism (e.g., in clear cell renal carcinoma lines), this compound can be used as a starting point, but with the explicit expectation that cellular IC50 will be significantly right-shifted relative to its biochemical IC50, as observed with the analog II399 [1]. It is ideal for laboratories equipped to perform their own cellular CETSA or MNA production assays to generate the missing cellular pharmacology data.

Comparative Tool for Evaluating Off-Target Methyltransferase Activity

Given that the top series leads exhibit >5000-fold selectivity, this uncharacterized analog presents a unique opportunity for researchers to profile selectivity themselves in a comparative framework [1]. By running this compound against II559 in a custom methyltransferase panel, scientists can directly assess how subtle structural changes impact the selectivity fingerprint of the bisubstrate inhibitor class.

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